2-Butyl-1-ethylbenzimidazole

Overview

Description

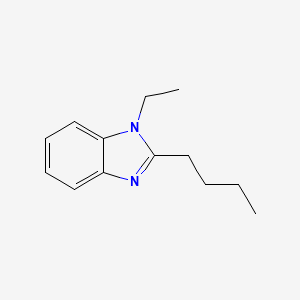

2-Butyl-1-ethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzimidazole core with butyl and ethyl substituents, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes. For 2-Butyl-1-ethylbenzimidazole, a common synthetic route involves the reaction of 2-butylbenzimidazole with ethyl iodide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-ethylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the alkyl substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of alkylated or arylated benzimidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-butyl-1-ethylbenzimidazole typically involves the reaction of benzimidazole with butyl and ethyl substituents. Various methods, including solvent-free reactions and microwave-assisted synthesis, have been reported to enhance yield and purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that benzimidazole derivatives possess significant antimicrobial activity against various pathogens. Studies have demonstrated that this compound shows efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to interact with DNA may contribute to its antitumor effects.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. It has shown potential in scavenging free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Studies have indicated that this compound can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Therapeutic Applications

The diverse bioactivities of this compound position it as a promising candidate for various therapeutic applications:

Antimicrobial Agents

Given its antimicrobial properties, this compound may be developed into new antibiotics or antifungal agents to combat resistant strains.

Cancer Treatment

The anticancer potential of this compound warrants further investigation for its use as an adjunct therapy in cancer treatment protocols.

Neuroprotective Agents

Due to its enzyme inhibition properties, there is potential for this compound to be explored as a neuroprotective agent in conditions characterized by oxidative stress and cholinergic dysfunction.

Case Studies

A few notable case studies highlight the applications of benzimidazole derivatives:

| Study | Findings | Application |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition against E.coli and S.aureus | Development of new antibiotics |

| Anticancer Research | Showed selective cytotoxicity towards breast cancer cells | Potential use in cancer therapy |

| Neuroprotective Study | Inhibited acetylcholinesterase effectively | Application in Alzheimer's disease treatment |

Mechanism of Action

The mechanism of action of 2-Butyl-1-ethylbenzimidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial DNA or enzymes, inhibiting their function and leading to cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

2-Butyl-1-ethylbenzimidazole can be compared with other benzimidazole derivatives such as:

- 2-Methylbenzimidazole

- 2-Ethylbenzimidazole

- 2-Propylbenzimidazole

These compounds share a similar benzimidazole core but differ in their alkyl substituents. The unique combination of butyl and ethyl groups in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name |

2-butyl-1-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-5-10-13-14-11-8-6-7-9-12(11)15(13)4-2/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSUMNCWBAAFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.